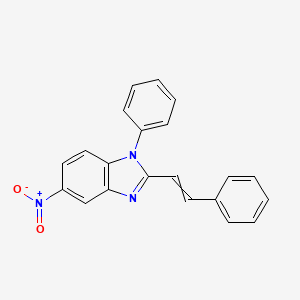![molecular formula C30H24O12 B14253989 1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester CAS No. 373603-05-5](/img/structure/B14253989.png)
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester typically involves the esterification of 1,3,5-benzenetricarboxylic acid with 3,5-dihydroxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ester can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and redox reactions, which can influence biological processes. The ester groups can undergo hydrolysis, releasing the active 3,5-dihydroxybenzyl alcohol, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetricarboxylic acid (Trimesic acid): The parent compound, known for its use in the synthesis of metal-organic frameworks (MOFs).
Trimethyl 1,3,5-benzenetricarboxylate: A similar ester with methyl groups instead of 3,5-dihydroxybenzyl groups.
1,2,4-Benzenetricarboxylic acid: A structural isomer with different chemical properties.
Uniqueness
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
373603-05-5 |
|---|---|
Molecular Formula |
C30H24O12 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
tris[(3,5-dihydroxyphenyl)methyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O12/c31-22-1-16(2-23(32)10-22)13-40-28(37)19-7-20(29(38)41-14-17-3-24(33)11-25(34)4-17)9-21(8-19)30(39)42-15-18-5-26(35)12-27(36)6-18/h1-12,31-36H,13-15H2 |
InChI Key |
PPMBRILVDZAFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3=CC(=CC(=C3)O)O)C(=O)OCC4=CC(=CC(=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
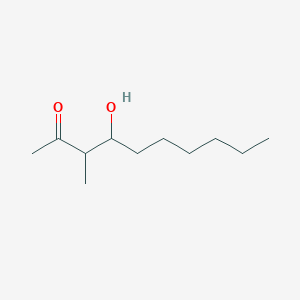

![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)

![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
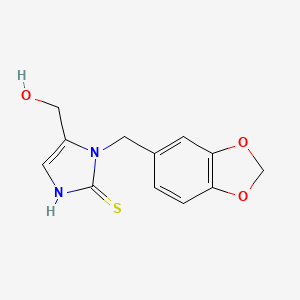
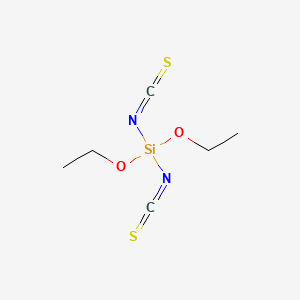
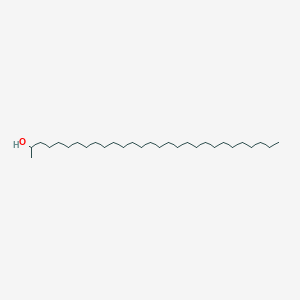
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)

